molecular formula C17H17N5OS B2845182 2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole CAS No. 2176152-39-7

2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole

Cat. No.: B2845182
CAS No.: 2176152-39-7
M. Wt: 339.42
InChI Key: HFIKUDLIFYXRFK-UHFFFAOYSA-N
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Description

2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octane-8-carbonyl]-1,3-benzothiazole is a complex organic compound that features a triazole ring, an azabicyclo octane structure, and a benzothiazole moiety

Mechanism of Action

Target of Action

The primary targets of the compound “2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[32Triazole derivatives have been known to interact with various biological targets such as β-tubulin and carbonic anhydrase-II . The role of these targets varies from structural maintenance of cells to enzyme catalysis.

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function.

Pharmacokinetics

The compound’s solubility in dmso and dmf suggests that it may have good bioavailability

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is favored due to its high yield and regioselectivity.

    Formation of Triazole Ring: The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst under mild conditions to form the 1,2,3-triazole ring.

    Introduction of Azabicyclo Octane: The azabicyclo[3.2.1]octane moiety is introduced through a series of nucleophilic substitution reactions.

    Coupling with Benzothiazole: The final step involves coupling the triazole-azabicyclo intermediate with a benzothiazole derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole apart is its unique combination of the triazole, azabicyclo octane, and benzothiazole structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse applications .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-17(16-19-14-3-1-2-4-15(14)24-16)22-11-5-6-12(22)10-13(9-11)21-8-7-18-20-21/h1-4,7-8,11-13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIKUDLIFYXRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=NC4=CC=CC=C4S3)N5C=CN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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